molecular formula C11H14BrN B8198903 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8198903
M. Wt: 240.14 g/mol
InChI Key: LXEAZSXUNFTLGE-UHFFFAOYSA-N
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Description

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The presence of a bromine atom and two methyl groups in its structure makes it a unique derivative of tetrahydroisoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups in its structure can influence its binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methyl groups in 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline makes it unique compared to its analogs.

Properties

IUPAC Name

7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAZSXUNFTLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCN(C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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